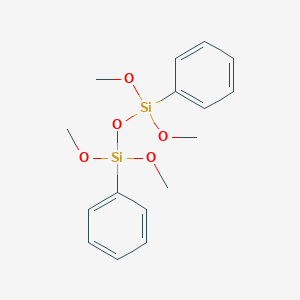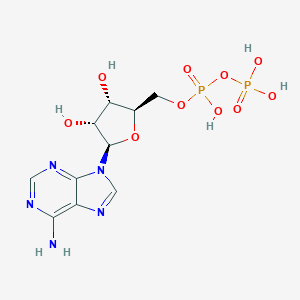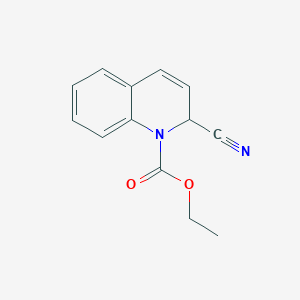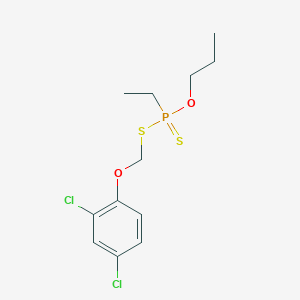
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide, also known as Dibenzothiopyranone, is a heterocyclic compound that has been widely studied in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been found to have significant effects on biochemical and physiological systems.
Mechanism Of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins, and to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and tumor growth.
Biochemical And Physiological Effects
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have significant effects on biochemical and physiological systems. It has been found to have potent anti-inflammatory and anti-tumor properties, as well as antioxidant and neuroprotective effects. It has also been found to have effects on the cardiovascular system, including the ability to reduce blood pressure and improve endothelial function.
Advantages And Limitations For Lab Experiments
One advantage of using 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone in lab experiments is its unique chemical structure, which allows for the development of new materials and drugs with potentially novel properties. However, one limitation is the relatively low yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are many future directions for research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone. One area of research is in the development of new materials for use in electronic devices, including organic semiconductors and light-emitting diodes. Another area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases, including the potential use of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone as a chemotherapeutic agent.
In conclusion, 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is a heterocyclic compound that has been widely studied for its unique chemical structure and potential applications in various scientific fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone is needed to fully understand its potential applications and to develop new materials and drugs with potentially novel properties.
Synthesis Methods
The synthesis of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been achieved using various methods, including the reaction of benzothiophene-2,3-dione with phenylacetylene in the presence of a palladium catalyst, and the reaction of 2,3-dihydrobenzothiophene-4,5-dione with phenylacetylene in the presence of a copper catalyst. The yield of 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone varies depending on the method used, but typically ranges from 50-80%.
Scientific Research Applications
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been studied extensively for its potential applications in various scientific fields. One area of research has been in the development of new materials for use in electronic devices. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have excellent electronic properties, including high electron mobility and good stability, making it a promising candidate for use in organic semiconductors.
Another area of research has been in the development of new drugs for the treatment of various diseases. 3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxideyranone has been found to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
properties
CAS RN |
18436-01-6 |
|---|---|
Product Name |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3,4-dihydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C9H10O2S/c10-12(11)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 |
InChI Key |
BITDJSNZRJVSCJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC=CC=C21 |
synonyms |
3,4-Dihydro-1H-2-benzothiopyran 2,2-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)








![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)


